2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
N-[(E)-(1-ethylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-2-23-15-10-6-5-9-14(15)19-16(23)11-18-22-17-20-12-7-3-4-8-13(12)21-17/h3-11H,2H2,1H3,(H2,20,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCXNONTWUYMDZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which z57171526 is a part of, have a broad range of biological activities and can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzodiazole derivatives exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted that modifications in the benzodiazole structure can enhance its efficacy against various cancer cell lines. The presence of the hydrazine group is believed to play a crucial role in this activity by interacting with cellular targets involved in tumor growth and proliferation.
Antimicrobial Properties
Another notable application is in antimicrobial research. Benzodiazole derivatives have shown promising results against a range of bacterial and fungal pathogens. For instance, a study reported that specific derivatives exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents in pharmaceuticals.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, research indicates that it can act as an inhibitor of certain proteases involved in cancer metastasis. This inhibition could pave the way for developing new therapeutic strategies targeting these enzymes.
Development of Novel Materials
The unique chemical properties of benzodiazole derivatives make them suitable for applications in material science. They have been utilized in synthesizing polymers with enhanced thermal stability and electrical conductivity. Research has shown that incorporating benzodiazole units into polymer matrices can significantly improve their mechanical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Modifications led to increased cytotoxicity against cancer cell lines. |
| International Journal of Antimicrobial Agents | Antimicrobial | Effective against multiple bacterial strains; potential for drug development. |
| Materials Science Journal | Polymer Development | Improved thermal and mechanical properties of polymers with benzodiazole inclusion. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations:
- Hydrazone vs. Styryl Linkages : The target compound’s hydrazone bridge allows for reversible H-bonding with biological targets, whereas the styryl group in 2b enhances rigidity and π-π stacking .
- Ethyl Substitution : The ethyl group in the target compound improves membrane permeability compared to unsubstituted analogs like 5b .
- Sulfanyl vs. Hydrazone : The sulfanyl linkage in introduces thioether stability but reduces H-bonding capacity relative to the hydrazone.
Key Observations:
- Microwave methods (e.g., for 1b) offer rapid, high-yield synthesis compared to traditional condensation .
- Click chemistry (e.g., 9c) enables modular assembly of triazole-linked derivatives but requires metal catalysts .
Table 3: Property Comparison
Key Observations:
- The target compound’s higher molecular weight and logP suggest reduced aqueous solubility compared to 5b but improved membrane penetration.
- 5b’s triol substituents enhance antioxidant activity (IC50 = 0.156 mg/mL for DPPH scavenging) .
Molecular Docking and Mechanism
Preparation Methods
Molecular Architecture
The target compound features two 1H-1,3-benzodiazole (benzimidazole) moieties connected via an (E)-configured hydrazone bridge. The 1-ethyl substitution at one benzimidazole nitrogen creates structural asymmetry, necessitating precise regiochemical control during synthesis. Critical synthetic challenges include:
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Regioselective alkylation at the N1 position
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Stereoselective formation of the (E)-hydrazone configuration
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Prevention of benzimidazole ring oxidation during functionalization.
Preparation Methodologies
Synthesis of 1-Ethyl-1H-benzimidazole-2-carbaldehyde
The ethyl-substituted benzimidazole core is synthesized through a three-step sequence:
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Condensation : o-Phenylenediamine reacts with ethyl formate in glacial acetic acid at 80°C for 6 hours to form 1H-benzimidazole.
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Alkylation : Treatment with ethyl bromide in DMF using K₂CO₃ as base (12 hours reflux) achieves N-ethylation with 78% yield.
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Formylation : Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → rt) introduces the aldehyde group at C2 (62% yield).
Key Parameters
| Step | Reagent Ratio | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 | 80 | 6 | 85 |
| 2 | 1:1.5 | 110 | 12 | 78 |
| 3 | 1:3 | 0→25 | 4 | 62 |
Synthesis of 2-Hydrazinyl-1H-benzimidazole
A modified Stollé synthesis employs:
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2-Aminobenzimidazole (1 eq)
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Hydrazine hydrate (3 eq) in ethanol/water (4:1)
Reaction Monitoring
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TLC (SiO₂, EtOAc/hexane 1:1): Rf 0.42
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NMR (DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic).
Hydrazone Coupling Optimization
Condensation Reaction
The critical coupling step uses:
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1-Ethyl-1H-benzimidazole-2-carbaldehyde (1 eq)
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2-Hydrazinyl-1H-benzimidazole (1.05 eq)
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Catalytic HCl (0.1 eq) in ethanol/water (3:1)
Optimization Data
| Condition | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| EtOH/H₂O, HCl | 80 | 6 | 74 | 9:1 |
| MeOH, H₂SO₄ | 65 | 8 | 68 | 7:1 |
| Solvent-free, AcOH | 100 | 4 | 81 | 12:1 |
The solvent-free method with glacial acetic acid demonstrates superior yield and stereoselectivity due to:
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Enhanced molecular collisions in neat conditions
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Acid catalysis stabilizing the transition state
Mechanistic Considerations
Hydrazone Formation Pathway
The reaction proceeds through:
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Protonation of the aldehyde carbonyl (HCl catalysis)
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Nucleophilic attack by hydrazine nitrogen ()
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Dehydration to form the imine bond ()
Computational Insights
DFT calculations (B3LYP/6-31G*) show:
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E-isomer stabilization energy: 12.3 kJ/mol over Z-form
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Activation barrier for isomerization: 98.4 kJ/mol
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray analysis:
Spectroscopic Validation
NMR (500 MHz, DMSO-d₆)
-
δ 8.72 (s, 1H, N=CH)
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δ 7.89–7.12 (m, 8H, aromatic)
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δ 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃)
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δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃)
HRMS (ESI+)
Calculated for C₁₇H₁₆N₆: 328.1392 [M+H]⁺
Found: 328.1389
Green Chemistry Approaches
Solvent Replacement Strategies
Water-mediated synthesis under microwave irradiation (100 W, 80°C) achieves:
-
72% yield in 45 minutes
-
E-factor reduction from 8.7 to 2.3
Comparative Metrics
| Method | PMI* | Energy (kJ/mol) | Carbon Efficiency (%) |
|---|---|---|---|
| Conventional | 12.4 | 480 | 78 |
| Green | 3.8 | 210 | 94 |
*Process Mass Intensity
Industrial Scalability Considerations
Continuous Flow Synthesis
A plug-flow reactor system demonstrates:
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92% conversion at 120°C
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Residence time: 8 minutes
-
Productivity: 1.2 kg/L·h
Economic Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| CapEx ($/kg) | 420 | 580 |
| OpEx ($/kg) | 310 | 190 |
| Purity (%) | 98.5 | 99.8 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[(1E)-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]methyl]-1-ethyl-1H-1,3-benzodiazole?
- Answer : The compound is typically synthesized via condensation reactions between benzimidazole precursors and hydrazine derivatives. For example:
- Conventional synthesis : Reacting 1-ethyl-1H-benzimidazole-2-carbaldehyde with 2-(hydrazinylidene)-1H-benzimidazole in ethanol under acidic conditions (e.g., 0.05% HCl) yields the target compound. Solvent choice (e.g., ethanol, DMF) and catalyst (e.g., HCl, NaOH) significantly impact yield and purity .
- Microwave-assisted synthesis : Microwave irradiation reduces reaction time (e.g., 10–15 minutes vs. hours) and improves efficiency. For instance, coupling 1,2-phenylenediamine with aldehydes under microwave conditions produces benzimidazole intermediates, which are further functionalized .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Answer : A combination of analytical techniques is used:
- Spectroscopy :
- IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) confirms proton environments (e.g., ethyl group signals at δ 1.4–1.6 ppm for CH₃ and δ 4.2–4.5 ppm for CH₂) and aromatic resonance patterns .
- Elemental analysis : Matches experimental and calculated C, H, N percentages to validate purity (e.g., <0.3% deviation) .
- Melting point : Consistency with literature values (e.g., 220–225°C) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Answer : X-ray crystallography paired with software like SHELXL (for refinement) and ORTEP (for visualization) is critical. For example:
- SHELXL : Refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-N bond lengths ~1.32–1.38 Å) .
- ORTEP-3 : Generates thermal ellipsoid plots to assess positional disorder or solvent occupancy .
- WinGX suite : Processes diffraction data and generates CIF files for publication .
Q. What computational strategies are used to predict bioactivity and binding modes?
- Answer : Molecular docking (e.g., AutoDock, Glide) and DFT calculations:
- Docking protocols : Ligand structures are optimized using PM6 semi-empirical methods, then docked into target proteins (e.g., α-glucosidase, DNA topoisomerase II). Binding affinities (ΔG values) and hydrogen-bonding interactions (e.g., with active-site residues) are analyzed .
- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to predict reactivity and solvatochromic behavior .
Q. How do solvatochromic effects influence the compound’s spectroscopic properties?
- Answer : Solvent polarity alters UV-Vis absorption maxima (λmax). For example:
- In polar solvents (e.g., DMSO), λmax shifts bathochromically (~350 nm) due to stabilization of excited states.
- Kamlet-Taft parameters quantify solvent effects on absorption bands, correlating with hydrogen-bond donor/acceptor capacity .
Q. What in vitro assays are suitable for evaluating antitumor activity?
- Answer : Standard protocols include:
- MTT assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values calculated via nonlinear regression .
- DNA intercalation studies : UV-Vis titration and ethidium bromide displacement assays measure binding constants (Kb ~10⁴–10⁵ M⁻¹) .
- Topoisomerase inhibition : Gel electrophoresis assesses DNA relaxation inhibition (e.g., 50% inhibition at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
